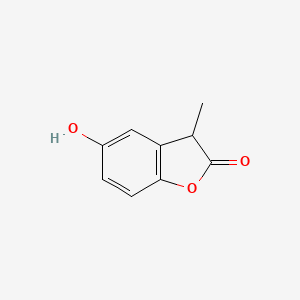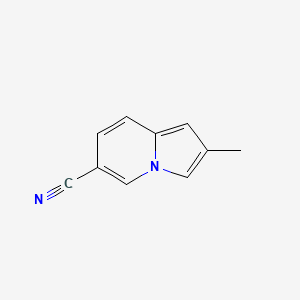
2-Methyl-6-indolizinecarbonitrile
描述
2-Methyl-6-indolizinecarbonitrile is a chemical compound with the molecular formula C10H8N2 and a molecular weight of 156.19 . It is a powder in physical form and is white to pale yellow in color .
Synthesis Analysis
The synthesis of 2-Methyl-6-indolizinecarbonitrile can be achieved through chemical reactions. One common method involves the reaction of 5-CYANO-2-METHYLPYRIDINE and BROMOACETONE .Molecular Structure Analysis
The molecular structure of 2-Methyl-6-indolizinecarbonitrile contains a total of 21 bonds. These include 13 non-H bonds, 11 multiple bonds, 1 triple bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitrile (aromatic), and 1 Pyrrole .Physical And Chemical Properties Analysis
2-Methyl-6-indolizinecarbonitrile is insoluble in water at room temperature but can dissolve in organic solvents such as ethanol and dimethylformamide . It has a moderate to high degree of volatility .科学研究应用
Chemical Properties
“2-Methyl-6-indolizinecarbonitrile” is a chemical compound with the CAS Number: 22320-36-1 . It has a molecular weight of 156.19 . It is usually available in the form of a powder .
Synthesis
The synthesis of “2-Methyl-6-indolizinecarbonitrile” involves specific routes and experimental details. The outcomes of these synthesis processes are crucial in determining the properties and potential applications of this compound.
Biotechnological Applications
“2-Methyl-6-indolizinecarbonitrile” has shown potential in biotechnological applications. For instance, it has been used in the biotransformation of 2-methyl-6-alkylpiperidines by Neopestalotiopsis sp. CBMAI 2030 . This process involves the use of transaminases (TAs) and monoamine oxidases (MAOs), which are detected in fungi using a fluorogenic probe .
Enzymatic Activity
The compound has been associated with unusual enzymatic activity. For example, Neopestalotiopsis sp. CBMAI 2030 was capable of converting 2-methyl-6-propylpiperidine, 2-methyl-6-butylpiperidine, and 2-methyl-6-pentylpiperidine into piperideine . This activity was enhanced by cultivating the fungus with 2-methyl-6-pentylpiperidine .
Pharmaceutical Applications
Chiral 2-methyl-6-alkylpiperidine moieties, which are present in solenopsin alkaloids, display an (2 R ,6 S) absolute configuration . These compounds are the main components in Solenopsis ant venom and have potential applications in the pharmaceutical industry .
Agrochemical Applications
The stereo-controlled processes involved in the production of chiral 2-methyl-6-alkylpiperidine moieties can be reproduced in the lab using the same enzyme families (TA-IRED cascade) and diketones as substrates . This has potential applications in the agrochemical industry .
安全和危害
属性
IUPAC Name |
2-methylindolizine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-8-4-10-3-2-9(5-11)7-12(10)6-8/h2-4,6-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBAKJFTSMOWIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343937 | |
| Record name | 2-Methyl-6-indolizinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-indolizinecarbonitrile | |
CAS RN |
22320-36-1 | |
| Record name | 2-Methyl-6-indolizinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



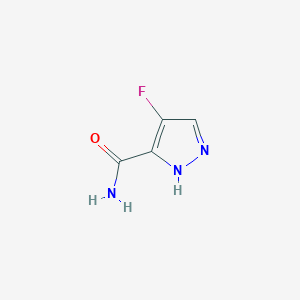
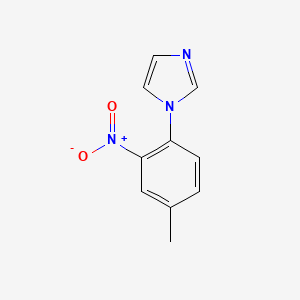
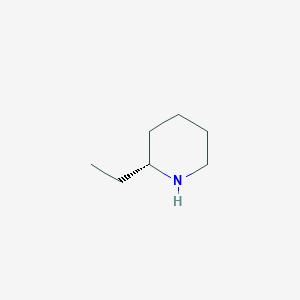

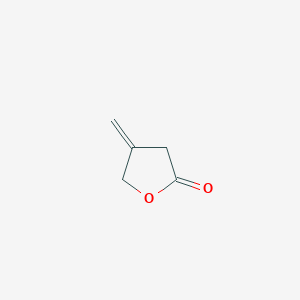

![4,6-dichloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3349537.png)
![4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B3349554.png)
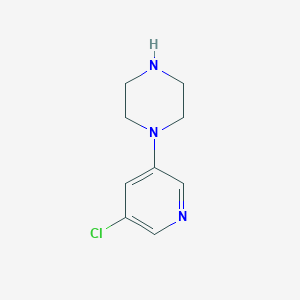
![4-Methyl-3,7-dihydrofuro[2,3-b]pyridin-6(2h)-one](/img/structure/B3349561.png)
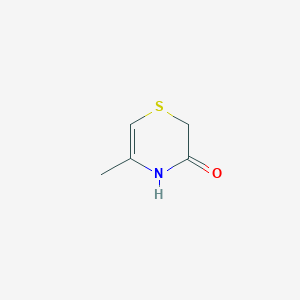
![6,7,8,9,10,11-Hexahydro-5h-cycloocta[b]indol-4-amine](/img/structure/B3349574.png)
